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molecular formula C13H8BrIO3 B8546909 2-(4-Bromophenoxy)-5-iodobenzoic acid

2-(4-Bromophenoxy)-5-iodobenzoic acid

Cat. No. B8546909
M. Wt: 419.01 g/mol
InChI Key: CEPIEYILIPYSAJ-UHFFFAOYSA-N
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Patent
US08497264B2

Procedure details

H2SO4 (73.3 ml, 1375 mmol) was added to 2-(4-bromophenoxy)-5-iodobenzoic acid (28.800 g, 68.7 mmol) at rt. The resulting dark mixture was heated to 60° C. for 45 minutes. The brown solution was poured slowly onto ice-water (1 L) with stirring. The resulting tan precipitant was collected by filtration, washed with water a 1 N solution of NaOH, again with water, and dried under reduced pressure to afford 2-bromo-7-iodo-9H-xanthen-9-one (23.4 g) as a tan solid that was used without further purification.
Name
Quantity
73.3 mL
Type
reactant
Reaction Step One
Quantity
28.8 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.[Br:6][C:7]1[CH:23]=[CH:22][C:10]([O:11][C:12]2[CH:20]=[CH:19][C:18]([I:21])=[CH:17][C:13]=2[C:14]([OH:16])=O)=[CH:9][CH:8]=1>>[Br:6][C:7]1[CH:8]=[CH:9][C:10]2[O:11][C:12]3[C:13](=[CH:17][C:18]([I:21])=[CH:19][CH:20]=3)[C:14](=[O:16])[C:22]=2[CH:23]=1

Inputs

Step One
Name
Quantity
73.3 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
28.8 g
Type
reactant
Smiles
BrC1=CC=C(OC2=C(C(=O)O)C=C(C=C2)I)C=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The brown solution was poured slowly onto ice-water (1 L)
FILTRATION
Type
FILTRATION
Details
The resulting tan precipitant was collected by filtration
WASH
Type
WASH
Details
washed with water a 1 N solution of NaOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
again with water, and dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=2C(C3=CC(=CC=C3OC2C=C1)I)=O
Measurements
Type Value Analysis
AMOUNT: MASS 23.4 g
YIELD: CALCULATEDPERCENTYIELD 84.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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